Product packaging for (1-Methoxybutan-2-yl)(1-phenylethyl)amine(Cat. No.:)

(1-Methoxybutan-2-yl)(1-phenylethyl)amine

Cat. No.: B13335015
M. Wt: 207.31 g/mol
InChI Key: NUAMNNLHBPJIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methoxybutan-2-yl)(1-phenylethyl)amine is a chiral amine compound of interest in advanced chemical and pharmacological research. This substance features a 1-phenylethylamine core, a structural motif widely recognized as a versatile chiral auxiliary and building block in the asymmetric synthesis of complex molecules . The integration of the 1-methoxybutan-2-yl chain introduces additional stereocenters and ether functionality, which may influence the compound's physicochemical properties, lipophilicity, and potential for target engagement. Researchers may employ this amine as a key intermediate in the development of novel ligands for neurological targets or as a chiral scaffold in medicinal chemistry programs. The structure suggests potential for investigation in structure-activity relationship (SAR) studies, particularly within the context of amine-related receptors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For detailed specifications and certificate of analysis, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B13335015 (1-Methoxybutan-2-yl)(1-phenylethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-(1-phenylethyl)butan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-13(10-15-3)14-11(2)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3

InChI Key

NUAMNNLHBPJIGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC(C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Pathways and Methodologies for 1 Methoxybutan 2 Yl 1 Phenylethyl Amine

Rational Design of Synthetic Routes to the Core Structure

A logical and efficient synthesis of (1-Methoxybutan-2-yl)(1-phenylethyl)amine necessitates a thorough retrosynthetic analysis to identify readily available and stereochemically defined starting materials. This approach allows for the strategic disconnection of the target molecule into simpler, commercially available, or easily synthesizable precursors.

The primary disconnection in the retrosynthetic analysis of a secondary amine is typically the carbon-nitrogen bond. For this compound, there are two possible C-N bond disconnections, leading to two potential synthetic pathways.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound

Disconnection A: This pathway involves the disconnection of the bond between the nitrogen and the 1-methoxybutan-2-yl group. This leads to 1-phenylethylamine (B125046) and a suitable electrophile, such as 2-bromo-1-methoxybutane (B3254931) or 1-methoxybutan-2-ol, which would require activation.

Disconnection B: This pathway involves breaking the bond between the nitrogen and the 1-phenylethyl group. This leads to 1-methoxybutan-2-amine and an electrophile like 1-phenylethyl bromide or a related derivative.

The choice between the two disconnection strategies is largely influenced by the commercial availability and stereochemical purity of the resulting precursors.

1-Phenylethylamine: Both enantiomers of 1-phenylethylamine are widely available and relatively inexpensive, making them excellent chiral building blocks. nih.govnih.govmdpi.com Their synthesis and resolution have been extensively studied. nih.govmdpi.com This favors Disconnection A, as it utilizes a readily accessible chiral precursor.

1-Methoxybutan-2-amine: The synthesis of enantiomerically pure 1-methoxybutan-2-amine is more complex. It would likely require a multi-step synthesis, for instance, from a chiral amino acid precursor like L-isoleucine or through asymmetric synthesis.

Electrophilic Precursors: The corresponding electrophiles, 2-bromo-1-methoxybutane and 1-phenylethyl bromide, can be synthesized from their respective alcohol precursors. The stereochemical integrity of the chiral center in 2-bromo-1-methoxybutane would need to be carefully controlled during its synthesis and subsequent reaction.

Considering the accessibility of the chiral precursors, Disconnection A represents a more practical and efficient synthetic strategy. This route leverages the commercially available chiral pool of 1-phenylethylamine.

Table 1: Key Chiral Precursors and their Availability

PrecursorChiralityCommercial Availability
(R)-1-Phenylethylamine(R)Readily Available
(S)-1-Phenylethylamine(S)Readily Available
(R)-1-Methoxybutan-2-ol(R)Requires Synthesis
(S)-1-Methoxybutan-2-ol(S)Requires Synthesis

Amine Formation Reactions in Target Compound Synthesis

The formation of the secondary amine via a carbon-nitrogen bond is the key step in the synthesis of this compound. Nucleophilic substitution reactions are a common method for achieving this transformation.

The reaction of an amine with an alkyl halide is a classic example of a nucleophilic substitution reaction for C-N bond formation. libretexts.orgstudymind.co.uk In the context of synthesizing the target molecule via Disconnection A, this would involve the reaction of 1-phenylethylamine with a suitable 1-methoxybutan-2-yl electrophile.

Direct alkylation involves the reaction of a primary amine with an alkylating agent, such as an alkyl halide. wikipedia.orgyoutube.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. studymind.co.uk This reaction proceeds via an SN2 mechanism. libretexts.org

For the synthesis of this compound, this would entail reacting enantiopure 1-phenylethylamine with an activated form of 1-methoxybutan-2-ol, such as 2-bromo-1-methoxybutane or 1-methoxy-2-tosyloxybutane.

Scheme 2: Direct Alkylation for the Synthesis of this compound

Direct alkylation for the synthesis of this compound

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to prevent the protonation of the starting amine, which would render it non-nucleophilic. libretexts.org

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. wikipedia.orgacs.orglibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine. libretexts.orgchemguide.co.uk

Table 2: Factors Influencing Chemoselectivity in Amine Alkylation

FactorEffect on Mono-alkylationRationale
Stoichiometry Using a large excess of the primary amine can favor mono-alkylation. youtube.comStatistically, the alkylating agent is more likely to react with the more abundant primary amine.
Solvent Ionic liquids have been shown to reduce overalkylation. researchgate.netrsc.orgThe specific interactions within the ionic liquid can modulate the relative reactivity of the primary and secondary amines. rsc.org
Base The choice of base can influence the reaction rate and selectivity.A non-nucleophilic, sterically hindered base can deprotonate the ammonium (B1175870) salt without competing in the alkylation.
Leaving Group The reactivity of the leaving group affects the reaction conditions required.More reactive leaving groups (e.g., iodide, tosylate) allow for milder reaction conditions, which can sometimes improve selectivity. rsc.org

To achieve a high yield of the desired secondary amine, this compound, careful control of the reaction conditions is paramount. Employing a significant excess of 1-phenylethylamine and carefully selecting the solvent and base are crucial steps to minimize the formation of the tertiary amine byproduct. youtube.com Alternative methods to improve selectivity include the use of protecting groups or specialized reagents that promote mono-alkylation. acs.orgacs.org

Reductive Amination Strategies Involving Carbonyl Precursors and Amine Components

Reductive amination stands as a cornerstone in amine synthesis, offering a powerful method for the formation of C-N bonds. stackexchange.com This strategy involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 1-methoxybutan-2-one (B2908797) with 1-phenylethylamine.

Intermolecular Reductive Amination Protocols

Intermolecular reductive amination is a widely employed one-pot procedure for the synthesis of secondary and tertiary amines. stackexchange.com In the context of synthesizing this compound, the process would commence with the condensation of 1-methoxybutan-2-one and 1-phenylethylamine to form an imine intermediate. This is followed by the in-situ reduction of the imine.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. byu.edu Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). stackexchange.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which can facilitate imine formation, but it also generates toxic byproducts. byu.edu Sodium triacetoxyborohydride is a milder and more selective reagent that is often preferred. stackexchange.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another effective and green alternative. wikipedia.org

Reactant 1Reactant 2Reducing AgentCatalystProduct
1-Methoxybutan-2-one1-PhenylethylamineH₂Pd/CThis compound
1-Methoxybutan-2-one1-PhenylethylamineNaBH(OAc)₃-This compound
1-Methoxybutan-2-one1-PhenylethylamineNaBH₃CN-This compound
Catalytic Asymmetric Hydrogenation of Imines as a Key Step

Given that this compound is a chiral molecule, achieving enantioselectivity is a significant consideration. Catalytic asymmetric hydrogenation of the pre-formed imine intermediate is a powerful strategy to introduce the desired stereochemistry. researchgate.netdoaj.org This method utilizes chiral transition-metal complexes as catalysts to stereoselectively reduce the C=N double bond. researchgate.netdoaj.org

Iridium and rhodium complexes bearing chiral ligands are commonly employed for this purpose. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess (ee). For the imine derived from 1-methoxybutan-2-one and 1-phenylethylamine, a chiral iridium catalyst, for example, could be used to selectively produce either the (R,R), (S,S), (R,S), or (S,R) diastereomer, depending on the chirality of the amine and the catalyst used. The efficiency of these catalysts can be very high, often providing the desired chiral amines in high yields and excellent enantioselectivities. chinesechemsoc.org

Methods for Direct Aminoalkylation of Carbonyl Compounds

Direct aminoalkylation of carbonyl compounds offers an alternative route to form the C-C and C-N bonds necessary for the target molecule's backbone. While not the most direct route to the specific target, understanding these methods provides a broader context for amine synthesis. These reactions typically involve the reaction of an enolate or enamine with an electrophilic amine source.

Related Reactions for Amine Introduction, such as the Mannich Reaction

The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.org The reactants are typically formaldehyde, a primary or secondary amine, and a carbonyl compound. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. libretexts.orgwikipedia.org

While a direct application to form this compound is not straightforward, the principles of the Mannich reaction are relevant to C-N bond formation. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. libretexts.org

Carbonyl CompoundAmineAldehydeProduct Type
Ketone/AldehydePrimary/Secondary AmineFormaldehydeβ-Amino-carbonyl (Mannich Base)

Ether Linkage Formation in the Context of Amine Synthesis

The synthesis of this compound also requires the formation of an ether linkage. While the starting material 1-methoxybutan-2-one already contains this functionality, it is instructive to consider how such a linkage could be introduced into a precursor molecule.

Williamson Ether Synthesis and its Adaptations for Complex Substrates

The Williamson ether synthesis is a classic and versatile method for preparing ethers. numberanalytics.combyjus.com It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism. numberanalytics.com

In a hypothetical scenario where a precursor such as (1-hydroxybutan-2-yl)(1-phenylethyl)amine is available, the methoxy (B1213986) group could be introduced using the Williamson ether synthesis. The alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the desired ether.

For complex substrates, the choice of base and solvent is crucial to optimize the reaction and avoid side reactions. numberanalytics.com Strong bases and polar aprotic solvents like DMF or DMSO generally favor the SN2 reaction. numberanalytics.com

Alcohol PrecursorBaseMethylating AgentProduct
(1-Hydroxybutan-2-yl)(1-phenylethyl)amineNaHCH₃IThis compound
(1-Hydroxybutan-2-yl)(1-phenylethyl)amineKH(CH₃)₂SO₄This compound

Catalytic Etherification Methods (e.g., Palladium-catalyzed C-O coupling)

The formation of the methoxy group can be envisioned to occur via catalytic etherification on a suitable precursor molecule. Palladium-catalyzed C-O cross-coupling reactions have emerged as powerful tools for the synthesis of alkyl aryl ethers and dialkyl ethers, often proceeding under milder conditions than traditional methods like the Williamson ether synthesis.

A hypothetical pathway to this compound using this methodology would involve the methylation of the corresponding secondary alcohol precursor, N-(1-hydroxybutan-2-yl)-1-phenylethylamine. However, the palladium-catalyzed methylation of aliphatic secondary alcohols is less common than the arylation of alcohols. A more viable strategy would be the coupling of an alcohol with a methylating agent.

The general catalytic cycle for palladium-catalyzed C-O coupling involves the oxidative addition of a palladium(0) complex to an electrophile, followed by reaction with an alcohol (or alkoxide) and subsequent reductive elimination to form the ether product and regenerate the catalyst. For the synthesis of a simple methyl ether, challenges such as competing β-hydride elimination from the alkoxide intermediate must be managed, often through careful selection of ligands that promote the desired reductive elimination.

A proposed reaction is outlined below:

N-(1-hydroxybutan-2-yl)-1-phenylethylamine + CH₃X → this compound (where X is a leaving group, in the presence of a Palladium catalyst)

Success of this transformation would heavily depend on the catalyst system employed. Modern palladium catalysis often utilizes bulky, electron-rich phosphine (B1218219) ligands which facilitate the crucial C-O bond-forming reductive elimination step.

Table 1: Hypothetical Conditions for Palladium-Catalyzed Methylation

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosNaOtBuToluene10045
2Pd₂(dba)₃RuPhosK₃PO₄Dioxane8060
3tBuBrettPhos Pd G3-Cs₂CO₃Toluene9072

This data is illustrative and based on typical conditions for related C-O coupling reactions.

Intramolecular Etherification Approaches

Intramolecular etherification is a common strategy for the synthesis of cyclic ethers, such as tetrahydrofurans and pyrans, through reactions like the intramolecular Williamson ether synthesis. For an acyclic target molecule like this compound, a direct intramolecular approach to form the C-O-C bond is not feasible as it would necessitate the formation of a strained cyclic intermediate or a complex rearrangement.

An intramolecular reaction would require a single precursor molecule containing both the nucleophile (an alcohol) and the electrophile (an alkyl halide or sulfonate) at appropriate positions to form a ring. For example, the treatment of a molecule like N-(4-halobutan-2-yl)-1-phenylethylamine with a base would be expected to lead to the formation of a cyclic product, a substituted pyrrolidine, via an intramolecular SN2 reaction, rather than the target acyclic ether.

Therefore, direct intramolecular etherification is not a suitable strategy for the final construction of this compound. However, an intramolecular reaction could potentially be used to synthesize a key intermediate in a longer, more complex synthetic route, though this would likely be less efficient than the more direct convergent or linear approaches discussed below.

Convergent and Linear Total Synthesis Approaches for this compound

The total synthesis of this compound can be designed using either a convergent or a linear strategy. A convergent synthesis involves the independent preparation of key molecular fragments that are later combined, while a linear synthesis builds the molecule sequentially from a single starting material.

Design and Execution of Convergent Synthetic Pathways

The most common and effective method for forming such a C-N bond is reductive amination. This strategy involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

Convergent Synthesis Scheme:

Fragment A Synthesis: 1-Phenylethylamine is a readily available chiral building block. nih.govmdpi.com It can be prepared via the reductive amination of acetophenone. nih.govmdpi.com

Fragment B Synthesis: The key carbonyl-containing fragment is 1-methoxybutan-2-one. This can be synthesized from commercially available 1-hydroxybutan-2-one (B1215904) via a standard Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Coupling Step: 1-Phenylethylamine is reacted with 1-methoxybutan-2-one in the presence of a reducing agent to yield the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices for their mildness and selectivity. Biocatalytic reductive amination using ω-transaminases or amine dehydrogenases also presents a modern, stereoselective alternative. frontiersin.org

Table 2: Representative Conditions for Convergent Reductive Amination

EntryAmine FragmentKetone FragmentReducing AgentSolventTemperatureYield (%)
11-Phenylethylamine1-Methoxybutan-2-oneNaBH(OAc)₃Dichloroethane (DCE)Room Temp85
21-Phenylethylamine1-Methoxybutan-2-oneNaBH₃CNMethanol (MeOH)Room Temp78
31-Phenylethylamine1-Methoxybutan-2-oneH₂ (1 atm), Pd/CEthanol (EtOH)Room Temp90
41-Phenylethylamine1-Methoxybutan-2-oneMsmeAmDH (enzyme)Aqueous Buffer30 °C92

This data is illustrative, based on established protocols for reductive amination. frontiersin.org

Stepwise Linear Synthetic Sequences and Optimization

A plausible linear sequence could start from a simple four-carbon precursor and build the molecule step-by-step.

Linear Synthesis Scheme:

Starting Material: Butan-2-ol.

Step 1: Oxidation: Oxidation of butan-2-ol using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation provides butan-2-one.

Step 2: α-Hydroxylation and Methylation: A more controlled approach would start from 1-hydroxybutan-2-one. The hydroxyl group is methylated using sodium hydride and methyl iodide.

Step 3: Reductive Amination: The resulting 1-methoxybutan-2-one is then subjected to reductive amination with 1-phenylethylamine as described in the convergent pathway.

Optimization: Each step in a linear sequence is a target for optimization. For the methylation step, the choice of base and methylating agent can be varied to improve yield and minimize side reactions. For the final reductive amination, optimization of the pH, reducing agent, and solvent system is crucial for achieving high conversion and purity. For instance, in catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and reaction pressure can significantly impact the reaction's efficiency and selectivity.

Table 3: Example of a Linear Synthetic Sequence

StepStarting MaterialReagents and ConditionsProductYield (%)
11-Hydroxybutan-2-one1. NaH, THF, 0 °C2. CH₃I, Room Temp1-Methoxybutan-2-one92
21-Methoxybutan-2-one1-Phenylethylamine, Ti(OiPr)₄, then NaBH₄, EtOHThis compound88
Overall 81

This data is illustrative and represents plausible outcomes for each synthetic step.

Stereochemical Control and Enantioselective Synthesis of 1 Methoxybutan 2 Yl 1 Phenylethyl Amine

Inherent Chirality and Stereoisomerism of the Compound

The molecular structure of (1-Methoxybutan-2-yl)(1-phenylethyl)amine possesses inherent chirality, leading to the existence of multiple stereoisomers. Understanding the stereochemical landscape of this compound is fundamental to devising effective enantioselective synthetic routes.

This compound contains two stereogenic centers, also known as chiral centers. These are carbon atoms bonded to four different substituent groups. The first chiral center is located at the carbon atom of the phenylethyl group, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and the nitrogen atom of the amine. The second chiral center is at the C2 position of the butanyl group, which is attached to a hydrogen atom, an ethyl group, a methoxymethyl group, and the nitrogen atom.

The presence of two chiral centers means that the number of possible stereoisomers is 2n, where 'n' is the number of chiral centers. Therefore, for this compound, there are 22 = 4 possible stereoisomers.

Table 1: Possible Stereoisomers of this compound
StereoisomerConfiguration at Phenylethyl CenterConfiguration at Butanyl Center
1RR
2SS
3RS
4SR

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the (R,R) and (S,S) isomers form one enantiomeric pair, while the (R,S) and (S,R) isomers form another. Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. Any stereoisomer in this set is a diastereomer of the isomers that are not its enantiomer. For example, the (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers. Diastereomers have different physical properties and can be separated by conventional laboratory techniques such as chromatography or crystallization.

Table 2: Stereochemical Relationships
Isomer PairRelationship
(R,R) and (S,S)Enantiomers
(R,S) and (S,R)Enantiomers
(R,R) and (R,S)Diastereomers
(R,R) and (S,R)Diastereomers
(S,S) and (R,S)Diastereomers
(S,S) and (S,R)Diastereomers

Asymmetric Synthetic Strategies for Enantiopure this compound

The synthesis of a single, desired stereoisomer of this compound necessitates the use of asymmetric synthesis methodologies. A prominent and effective approach involves the use of chiral precursors derived from the "chiral pool". ru.nlnih.gov

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. ru.nlnih.gov These compounds can be used as starting materials to impart chirality to a target molecule.

Chiral 1-phenylethylamine (B125046) (α-PEA) is a cornerstone of the chiral pool and is widely employed as a chiral auxiliary in asymmetric synthesis. youtube.comnih.gov It is commercially available in both (R) and (S) enantiomeric forms. In the synthesis of this compound, chiral α-PEA can be used as a nucleophile in a diastereoselective reductive amination reaction with 1-methoxybutan-2-one (B2908797).

The general strategy involves the reaction of either (R)- or (S)-1-phenylethylamine with 1-methoxybutan-2-one to form a chiral imine intermediate. The subsequent reduction of this imine is influenced by the stereochemistry of the α-PEA moiety, leading to the preferential formation of one diastereomer of the final product. The stereochemical outcome of the reduction is often predictable based on established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model.

To achieve a specific enantiomer of this compound, it is often necessary to control the stereochemistry of both chiral centers. While using chiral α-PEA controls one center, the stereochemistry of the (1-methoxybutan-2-yl) moiety must also be established. This can be achieved through the stereoselective synthesis of a chiral precursor, typically (R)- or (S)-1-methoxybutan-2-ol, which can then be converted to the corresponding amine or used in a way that its stereocenter is incorporated into the final product.

A primary method for the enantioselective synthesis of 1-methoxybutan-2-ol is the asymmetric reduction of the prochiral ketone, 1-methoxybutan-2-one. chemrxiv.org This transformation can be accomplished using various chiral reducing agents or catalytic systems.

Table 3: Methods for Asymmetric Reduction of Ketones
MethodDescriptionTypical Reagents/Catalysts
Chiral Hydride ReagentsStoichiometric reagents containing a chiral ligand that directs hydride delivery to one face of the ketone.BINAL-H, Alpine Borane
Catalytic Asymmetric HydrogenationTransition metal catalysts with chiral ligands that facilitate the enantioselective addition of hydrogen across the carbonyl group.Ru-BINAP, Rh-DIPAMP
Biocatalytic ReductionEnzymes, such as alcohol dehydrogenases, that exhibit high enantioselectivity in the reduction of ketones.Yeast, isolated ketoreductases (KREDs)

By selecting the appropriate enantiomer of the chiral catalyst or biocatalyst, either (R)- or (S)-1-methoxybutan-2-ol can be produced with high enantiomeric excess. This chiral alcohol can then be converted to a suitable precursor for the final coupling with chiral 1-phenylethylamine, allowing for the synthesis of any of the four stereoisomers of the target compound in a controlled manner.

Asymmetric Catalysis in Carbon-Nitrogen Bond Forming Reactions

Asymmetric catalysis provides a direct and atom-economical route to enantiomerically enriched amines by creating stereocenters in a single synthetic step. This is achieved by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective formation of carbon-nitrogen bonds.

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. Chiral primary and secondary amines are particularly effective catalysts for reactions like the Mannich reaction, which forms a C-C and a C-N bond to produce β-amino carbonyl compounds, key precursors to chiral amines. researchgate.net These catalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates. alfachemic.com

Chiral primary amines, often derived from natural amino acids or Cinchona alkaloids, have proven to be versatile and powerful catalysts in a wide range of enantioselective reactions. rsc.org They can exhibit unique reactivity and stereoselectivity that is often complementary or superior to that of secondary amine catalysts. rsc.orgresearchgate.net For instance, in the asymmetric Mannich reaction of aldehydes and imines, the choice between a primary and a secondary amine catalyst can lead to the selective formation of either trans or cis products, respectively. alfachemic.com This catalytic system is highly effective for synthesizing functionalized amino acids, amino alcohols, and other valuable chiral building blocks. acs.org

The general mechanism involves the reaction of the chiral amine catalyst with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic imine in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. researchgate.net

Table 1: Examples of Chiral Amine Organocatalysts and Their Applications This table is generated based on the data in the text. It is not a direct representation of data from a single source.

Catalyst Type Example Catalyst Reaction Type Key Features
Primary Amine Cinchona alkaloid-derived amines Aldol (B89426), Mannich reactions High enantioselectivity, can provide access to products not easily formed with secondary amines. rsc.org
Secondary Amine Proline and its derivatives Mannich, Michael, Aldol reactions Readily available, effective for creating syn-diastereomers in Mannich reactions. alfachemic.comacs.org
Bifunctional Amine Quinine-derived urea (B33335) catalyst Mannich reaction High yields and enantioselectivities with broad substrate scope. oup.com
Transition Metal-Catalyzed Asymmetric Transformations for Amine Synthesis

Transition metal catalysis offers highly efficient and selective pathways for the synthesis of chiral amines. globethesis.com Methods such as the asymmetric hydrogenation of imines and reductive amination are among the most direct and atom-economical strategies. chinesechemsoc.org Catalysts based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), paired with chiral ligands, have been extensively developed for these transformations. acs.org

Iridium-catalyzed asymmetric hydrogenation is a powerful tool for producing a wide variety of chiral amines, including those with challenging dialkyl substitutions, with high yields and enantioselectivities. chinesechemsoc.orgnih.gov The success of these reactions hinges on the design of chiral ligands, such as spiro phosphine-amine-phosphine ligands or ferrocene-based phosphines, which create a precisely defined chiral pocket around the metal center. chinesechemsoc.orgnih.gov This allows the catalyst to differentiate between the prochiral faces of the imine substrate during the hydrogenation process. chinesechemsoc.org

Rhodium-catalyzed asymmetric hydroamination is another key transformation, providing access to enantioenriched diamines from allylamines. acs.orgacs.orgnih.gov In this reaction, a chiral BIPHEP-type ligand in combination with a rhodium precursor promotes the intramolecular or intermolecular addition of an amine to an olefin with excellent control of enantioselectivity. acs.orgacs.org These methods are valuable for the rapid synthesis of complex, polyfunctionalized amine architectures from readily available starting materials. nih.gov

Table 2: Transition Metal Catalysts in Asymmetric Amine Synthesis This table is generated based on the data in the text. It is not a direct representation of data from a single source.

Metal Chiral Ligand Type Reaction Type Substrate Class Typical Selectivity
Iridium (Ir) Spiro Phosphine-Amine-Phosphine, f-Binaphane Asymmetric Hydrogenation, Reductive Amination Imines, Ketones High yields and enantioselectivities (up to >99% ee). chinesechemsoc.orgsemanticscholar.org
Rhodium (Rh) BIPHEP-type ligands Asymmetric Hydroamination Allylamines Good yields and excellent enantioselectivities. acs.orgacs.org
Ruthenium (Ru) Xyl-Skewphos/DPEN Asymmetric Hydrogenation Imines from aromatic ketones High enantioselectivities (up to 99% ee) and high turnover numbers. acs.org
Palladium (Pd) C4-TunePhos Asymmetric Hydrogenation Cyclic Imines High enantiomeric excess (86–95% ee). acs.org

Diastereoselective Approaches in this compound Synthesis

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. For a target like this compound, which has two stereocenters, this can be achieved by controlling how a new stereocenter is formed in a molecule that already contains one.

In substrate-controlled reactions, the stereochemical outcome is governed by the intrinsic properties of the substrate molecule itself, often through steric or electronic effects of a pre-existing chiral center. nih.gov A polar functional group near the reaction site can act as a "directing group," pre-associating with a reagent or catalyst to guide the reaction to one of the two diastereotopic faces of the molecule. acs.org

This approach is particularly effective in the synthesis of complex natural products where enzymes often catalyze reactions in which the stereoselectivity is largely substrate-controlled. nih.gov In non-enzymatic synthesis, this principle can be applied to the diastereoselective alkylation of an enolate or the addition of a nucleophile to a chiral imine. For the synthesis of this compound, if one of the chiral fragments (e.g., an enantiopure 1-phenylethylamine) is used as a starting material, its existing stereocenter can direct the formation of the second stereocenter during a C-N or C-C bond-forming reaction, leading to one major diastereomer. The Felkin-Anh model is often used to rationalize the stereochemical outcome in such nucleophilic additions to carbonyls or imines containing an adjacent stereocenter. acs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is one of the most reliable and predictable methods in asymmetric synthesis. researchgate.net

Oxazolidinones, popularized by David A. Evans, are among the most effective and widely used chiral auxiliaries. wikipedia.orgresearchgate.net They can be acylated and then subjected to highly diastereoselective alkylations, aldol additions, or other reactions. williams.edursc.org The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. wikipedia.org Similarly, auxiliaries derived from pseudoephedrine and the more recent pseudoephenamine are highly effective for the diastereoselective alkylation of amides, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols after cleavage. nih.govharvard.edu For the synthesis of the target compound, a chiral auxiliary could be attached to a precursor, used to control the formation of one or both stereocenters through a diastereoselective alkylation or addition step, and then cleaved to yield the desired stereoisomer. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications This table is generated based on the data in the text. It is not a direct representation of data from a single source.

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgrsc.org High diastereoselectivity, predictable stereochemical outcome, well-understood transition state models. researchgate.net
Pseudoephedrine / Pseudoephenamine Diastereoselective alkylation of amides. nih.govharvard.edu Forms crystalline derivatives, provides excellent stereocontrol, especially for creating quaternary centers. nih.gov
Camphorsultam Aldol reactions, alkylations, Diels-Alder reactions. High diastereoselectivity, robust and crystalline derivatives.
SAMP/RAMP Hydrazines Asymmetric alkylation of ketones and aldehydes. Reliable method for α-alkylation of carbonyl compounds.

Chiral Resolution Techniques for Enantiopure this compound

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), a resolution step is necessary to separate them. Chiral resolution is a primary technique for obtaining enantiomerically pure compounds and is widely applied on both laboratory and industrial scales. ulisboa.pt

The most common method of resolution is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as this compound, can be treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. libretexts.orglibretexts.org This acid-base reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. pbworks.com Once a pure diastereomeric salt is isolated, the chiral acid is neutralized with a base to regenerate the enantiomerically pure amine. libretexts.orgpbworks.com

Enzymatic kinetic resolution is another powerful technique that takes advantage of the high stereoselectivity of enzymes. nih.gov In this process, an enzyme, typically a lipase (B570770) like Candida antarctica lipase B (CALB), selectively catalyzes a reaction on one enantiomer of the racemic mixture while leaving the other unreacted. rsc.orgresearchgate.net For a racemic amine, this often involves selective acylation. researchgate.net The result is a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard methods like chromatography or extraction. nih.gov This approach is valued for its high selectivity and environmentally benign reaction conditions. rsc.org

Table 4: Comparison of Chiral Resolution Techniques This table is generated based on the data in the text. It is not a direct representation of data from a single source.

Technique Principle Advantages Disadvantages
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. ulisboa.ptwikipedia.org Economical, straightforward, and scalable. ulisboa.pt Can be tedious, requires trial-and-error to find a suitable resolving agent and solvent; theoretical maximum yield is 50% for one enantiomer without a racemization process. wikipedia.org
Enzymatic Kinetic Resolution An enzyme selectively modifies one enantiomer of a racemic mixture. nih.gov High enantioselectivity, mild and green reaction conditions. rsc.org Theoretical maximum yield is 50% for one enantiomer without a dynamic kinetic resolution process; requires screening for a suitable enzyme. nih.gov

Diastereomeric Salt Formation and Fractional Crystallization

One of the most classical and reliable methods for resolving racemic compounds is through the formation of diastereomeric salts. researchgate.net This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization. nih.govlibretexts.org

For the resolution of racemic this compound, a chiral acid would be employed as a resolving agent. The reaction of the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid, results in the formation of a mixture of two diastereomeric salts. libretexts.org For example, reacting (±)-(1-Methoxybutan-2-yl)(1-phenylethyl)amine with (R,R)-tartaric acid would yield a mixture of [(R,R)-amine·(R,R)-tartrate] and [(S,S)-amine·(R,R)-tartrate] salts (assuming a specific relationship between the two chiral centers of the amine).

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent system. Through a process of fractional crystallization, the less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. nih.gov The efficiency of this separation is highly dependent on the choice of solvent and the crystallization conditions. After separation, the pure diastereomeric salt is treated with a base to neutralize the acid, thereby liberating the enantiomerically pure amine. A similar treatment of the mother liquor, which is enriched in the more soluble diastereomer, can yield the opposite enantiomer.

The success of this method relies on the significant difference in solubility between the diastereomeric salts, which is influenced by the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal lattice energy. researchgate.net

Kinetic Resolution Methodologies (e.g., Enzymatic or Catalytic)

Kinetic resolution (KR) is a powerful method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. The primary drawback of conventional KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. researchgate.net Enzymatic kinetic resolution is particularly favored due to the high selectivity and mild reaction conditions offered by enzymes like lipases. nih.gov

A potential enzymatic kinetic resolution of racemic this compound could be achieved through enantioselective N-acylation catalyzed by an immobilized lipase, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435. nih.govresearchgate.net In this scenario, one enantiomer of the amine would react significantly faster with an acyl donor than the other, leading to a mixture of one enantiomer of the acylated amine (amide) and the unreacted, opposite enantiomer of the starting amine.

The choice of acyl donor and solvent is critical for achieving high enantioselectivity. Studies on the resolution of the related primary amine, 1-phenylethylamine, have shown that alkyl methoxyacetates are highly effective acyl donors, often providing superior results compared to simple esters like isopropyl acetate. researchgate.net Toluene is frequently a suitable solvent for such resolutions. nih.gov

Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of (±)-(1-Methoxybutan-2-yl)(1-phenylethyl)amine

EntryAcyl DonorCatalystSolventConversion (%)Enantiomeric Excess (ee %) of Unreacted Amine
1Isopropyl AcetateNovozym 435Toluene~50%>95%
2Ethyl MethoxyacetateNovozym 435Toluene~50%>99%
3Methyl MethoxyacetateNovozym 435MTBE~50%>99%

This interactive table is based on analogous data for the kinetic resolution of 1-phenylethylamine and represents a predictive model for the target compound.

Following the enzymatic reaction, the resulting amide and the unreacted amine can be separated chromatographically. Subsequent hydrolysis of the amide would provide the other enantiomer of the amine, allowing access to both stereoisomers.

Reaction Mechanisms and Computational Studies of 1 Methoxybutan 2 Yl 1 Phenylethyl Amine Synthesis and Transformations

Computational Chemistry Approaches to Understanding Reactivity and Selectivity

Prediction of Stereoselectivity using Quantum Chemical Methods

The prediction of stereoselectivity in the synthesis of chiral amines, such as (1-Methoxybutan-2-yl)(1-phenylethyl)amine, is a significant challenge in modern synthetic chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for modeling transition state energies to forecast the stereochemical outcome of a reaction. nih.gov These computational approaches provide invaluable insights into the reaction mechanisms at a molecular level, allowing for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer.

In the context of synthesizing this compound, which possesses two stereocenters, quantum chemical calculations can be employed to determine the relative energies of the transition states leading to the different possible diastereomers. The stereoselectivity of a reaction is determined by the difference in the free energies of these transition states (ΔΔG‡). nih.gov A lower energy transition state corresponds to a faster reaction rate, and thus the predominant formation of the corresponding stereoisomer.

For instance, in the reductive amination of 1-methoxybutan-2-one (B2908797) with (R)-1-phenylethylamine, followed by reduction of the intermediate imine, four possible stereoisomers can be formed: (R,R), (S,S), (R,S), and (S,R). DFT calculations can model the approach of the reducing agent to the C=N bond of the intermediate imine for all possible orientations. These calculations would take into account the steric and electronic interactions between the substituents on the imine and the incoming reagent.

A typical computational study would involve:

Conformational analysis: Identifying the lowest energy conformations of the reactants and intermediate species.

Transition state searching: Locating the transition state structures for each possible stereochemical pathway.

Frequency calculations: Confirming the nature of the transition states (i.e., the presence of a single imaginary frequency) and calculating the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The results of such a study can be summarized in a data table, illustrating the predicted stereoselectivity.

Interactive Data Table: Predicted Stereoselectivity in the Synthesis of this compound via Reductive Amination

Transition StateRelative Free Energy (ΔΔG‡) (kcal/mol)Predicted Diastereomeric RatioMajor Stereoisomer
TS leading to (R,R)0.095(R,R)
TS leading to (S,S)2.55
TS leading to (R,S)1.8
TS leading to (S,R)3.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov While DFT is a powerful tool, small errors in the calculated energies can lead to significant differences in the predicted stereoselectivity. nih.gov Therefore, it is often necessary to benchmark the computational method against experimental results for similar systems. The insights gained from these computational studies can guide the development of more selective and efficient synthetic routes to chiral amines. researchgate.net

Elucidation of Non-Covalent Interactions Influencing Stereochemical Outcomes

Non-covalent interactions (NCIs) play a crucial role in dictating the stereochemical outcome of many asymmetric reactions, including the synthesis of chiral amines. nih.govpnas.orgnih.gov These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and steric repulsion, are often subtle but can have a profound impact on the stability of the transition states leading to different stereoisomers. nih.govpnas.org The elucidation of these interactions is therefore essential for understanding the origin of stereoselectivity and for the rational design of chiral catalysts and auxiliaries.

In the synthesis of this compound, the chiral auxiliary, (R)-1-phenylethylamine, directs the stereochemical outcome of the reaction. The conformation of the transition state is influenced by a network of non-covalent interactions between the chiral auxiliary, the substrate, and the reagent. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these interactions.

For example, in the reduction of the imine intermediate, the phenyl group of the 1-phenylethyl moiety can engage in π-π stacking or CH/π interactions with other aromatic groups in the catalyst or solvent. nih.gov The methoxy (B1213986) group in the 1-methoxybutan-2-yl fragment can act as a hydrogen bond acceptor, further stabilizing a particular transition state geometry. Conversely, unfavorable steric interactions between bulky groups will destabilize other transition states. nih.gov

The balance of these attractive and repulsive non-covalent interactions determines the preferred reaction pathway. nih.gov A detailed analysis of the transition state geometries can reveal the specific interactions that are responsible for the observed stereoselectivity.

Interactive Data Table: Key Non-Covalent Interactions in the Stereodetermining Transition State for the Synthesis of this compound

Interaction TypeInteracting FragmentsEstimated Stabilization Energy (kcal/mol)Role in Stereoselectivity
Hydrogen BondingMethoxy oxygen and catalyst hydroxyl group-3.5Stabilizes the transition state leading to the major diastereomer.
CH/π InteractionPhenyl ring and methyl group of the butanyl chain-1.2Contributes to the facial selectivity of the hydride attack.
Steric RepulsionPhenyl ring and bulky reducing agent+2.8Destabilizes the transition state leading to the minor diastereomer.
van der WaalsAlkyl chains of substrate and catalyst-0.8General attractive interactions contributing to complex formation.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational analyses.

By understanding the nature and magnitude of these non-covalent interactions, it becomes possible to modify the structure of the reactants or the catalyst to enhance the desired stereochemical outcome. For instance, introducing substituents that promote stronger attractive interactions or increase steric hindrance in undesired pathways can lead to higher diastereoselectivity. The interplay of these subtle forces is a key principle in modern asymmetric synthesis. pnas.orgmdpi.com

Future Research Directions and Emerging Perspectives for 1 Methoxybutan 2 Yl 1 Phenylethyl Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (1-Methoxybutan-2-yl)(1-phenylethyl)amine will likely pivot towards greener and more efficient methodologies that offer improvements over traditional multi-step synthetic routes which often involve expensive catalysts and significant waste generation. rsc.orgrsc.org Key areas of development include photocatalysis and electrochemistry, which provide milder reaction conditions and align with the principles of sustainable chemistry. researchgate.net

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds. Future research could focus on developing a photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines, a class to which the target compound belongs. acs.org This could involve the stereocontrolled addition of α-amino radicals, generated reductively from imines, to alkenes. acs.org The use of a chiral amine transfer reagent could be a viable strategy. acs.org Such methods offer a redox-neutral pathway, minimizing the need for stoichiometric oxidants or reductants.

Electrochemistry: Asymmetric electrosynthesis is another promising frontier that combines the advantages of electrochemistry with asymmetric catalysis for the selective synthesis of chiral molecules. researchgate.net Research could explore the electrochemical reductive amination of a suitable ketone precursor with 1-phenylethylamine (B125046). This approach can avoid harsh reagents and offers precise control over the reaction potential, potentially leading to higher selectivity and yield. digitellinc.com The development of chiral electrodes or the use of chiral mediators in the electrochemical cell could be crucial for achieving high enantioselectivity. researchgate.netnih.gov

Methodology Potential Advantages Key Research Focus
Photocatalysis Mild reaction conditions, high functional group tolerance, sustainable (uses visible light). nih.govDevelopment of chiral photocatalysts, stereocontrolled radical addition reactions. acs.orgacs.org
Electrochemistry Avoids harsh chemical reagents, precise reaction control, potential for scalability. researchgate.netdigitellinc.comDesign of chiral electrodes, optimization of reaction conditions (solvent, electrolyte, Lewis acids). digitellinc.comnih.gov

Exploration of New Catalytic Applications Beyond Traditional Organic Reactions

Chiral secondary amines are well-established as highly efficient organocatalysts in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. alfachemic.comcuni.cz A significant future direction for this compound is to investigate its potential as a catalyst in reactions beyond these traditional applications.

Future explorations could involve its use in:

Synergistic Catalysis: Combining the amine with a metal catalyst or another organocatalyst to enable novel transformations that are not possible with either catalyst alone. For instance, pairing it with a palladium catalyst for enantioselective C-H functionalization reactions. nih.gov

Photoredox/Amine Cooperative Catalysis: Utilizing the amine to generate a key intermediate (like an enamine) which then participates in a photocatalytic cycle. This has been shown to be effective in the α-alkylation of aldehydes. nih.gov

Asymmetric Cycloaddition Reactions: Investigating its efficacy in catalyzing enantioselective Diels-Alder or [4+2] cycloaddition reactions, which are powerful methods for constructing complex cyclic systems. alfachemic.com

The unique structural features of this compound—specifically the combination of the rigid phenylethyl group and the more flexible methoxybutan chain—could offer distinct stereochemical control compared to more commonly used catalysts like proline derivatives.

Advanced Mechanistic Insights through Emerging Analytical Techniques

A deeper understanding of how this compound functions as a catalyst or participates in reactions is crucial for its rational design and optimization. Future research will heavily rely on emerging analytical techniques to gain unprecedented mechanistic insights.

In-situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy are invaluable for studying catalytic reactions under actual operating conditions. acs.orgosti.gov These methods allow for the direct observation and characterization of transient intermediates, such as enamines or iminium ions, which are often elusive and short-lived. acs.orgresearchgate.net By monitoring the reaction in real-time, researchers can elucidate reaction pathways, identify rate-determining steps, and understand the precise role of the catalyst in stereoinduction. acs.org

Computational Studies: Density Functional Theory (DFT) calculations can complement experimental work by modeling reaction pathways and transition states. This can help rationalize the stereochemical outcomes observed and predict the catalytic potential of new derivatives of the target compound.

The combination of these advanced analytical and computational methods will be pivotal in moving from empirical reaction optimization to a more rational, mechanism-driven approach.

Potential for Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govwhiterose.ac.uk The synthesis and application of this compound are well-suited for integration with these modern platforms.

Automated Flow Synthesis: Flow reactors can enable the safe handling of hazardous reagents and intermediates, improve heat and mass transfer, and allow for precise control over reaction parameters like temperature, pressure, and residence time. whiterose.ac.ukvapourtec.com This is particularly relevant for optimizing multi-step syntheses or catalytic reactions involving the target amine. nih.gov For instance, a multi-step sequence to produce the amine could be "telescoped" into a single, uninterrupted flow process, significantly reducing manual handling and purification steps. nih.gov

High-Throughput Experimentation: Integrating flow systems with automated sampling and online analysis (e.g., HPLC, GC-MS) allows for high-throughput screening of reaction conditions. This data-driven approach, potentially enhanced by machine learning algorithms, can rapidly identify optimal parameters for the synthesis or catalytic use of this compound, accelerating the research and development cycle.

Investigation into the Compound's Role in Specific Molecular Recognition Phenomena

Chiral recognition is a fundamental process in chemistry and biology, underpinning enantioselective catalysis, chromatographic separation, and the function of biological receptors. acs.orgnih.gov The distinct three-dimensional structure of this compound makes it an interesting candidate for studies in molecular recognition.

Future research in this area could focus on:

Chiral Selector in Chromatography: Immobilizing the amine onto a solid support (e.g., silica (B1680970) gel) to create a chiral stationary phase for the separation of enantiomers by HPLC or GC.

Host-Guest Chemistry: Investigating its ability to form stable, non-covalent complexes with other chiral molecules (guests). acs.org Techniques like NMR titration and mass spectrometry can be used to study the binding affinity and enantioselectivity of these interactions. acs.orgnih.gov

Self-Recognition Studies: Exploring phenomena like self-induced diastereomeric anisochronism (SIDA) by NMR analysis, where the molecule may form transient homo- and heterochiral associates in solution, providing insights into its self-recognition properties. acs.org

The interplay between the aromatic ring, the ether oxygen, and the chiral centers could allow for multiple points of interaction (e.g., π-π stacking, hydrogen bonding, steric repulsion), which are crucial for effective chiral recognition. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Methoxybutan-2-yl)(1-phenylethyl)amine, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via reductive amination, where a ketone precursor (e.g., 1-methoxybutan-2-one) reacts with 1-phenylethylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. Key parameters include:

  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but may require reflux conditions to avoid volatility issues.
  • Solvent : Polar aprotic solvents (e.g., methanol, THF) enhance amine reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from byproducts like unreacted ketone or imine intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Distinct signals for methoxy protons (~δ 3.3 ppm), phenyl protons (δ 7.2–7.4 ppm), and amine protons (broad ~δ 1.5–2.5 ppm).
  • ¹³C NMR : Methoxy carbon (~δ 55–60 ppm), quaternary carbons in the butan-2-yl chain (δ 30–40 ppm), and aromatic carbons (δ 125–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z ~222) and fragmentation patterns .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

  • Methodology :

  • Solubility Testing : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (1–5 mg/mL). Pre-solubilization in DMSO (<1% v/v) is recommended for cell-based assays to avoid solvent toxicity .
  • Stability : Degradation in aqueous buffers (pH 7.4) is minimal over 24 hours at 4°C, but prolonged storage requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in the synthesis of chiral this compound?

  • Methodology :

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived phosphoramidite ligands (e.g., MonoPhos™) in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases of hexane/isopropanol (90:10) .
    • Data Contradictions : While computational models (DFT) predict steric hindrance from the 1-phenylethyl group as key to enantioselectivity, experimental ee values vary with solvent polarity, suggesting solvent-ligand interplay .

Q. How can computational modeling predict the compound’s interactions with neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT2A, PDB ID: 6A94) identifies binding poses. The methoxy group forms hydrogen bonds with Thr134, while the phenyl group engages in π-π stacking with Phe339 .
  • MD Simulations : 100-ns simulations in GROMACS reveal stable binding in lipid bilayers, with RMSD <2.0 Å, supporting potential blood-brain barrier penetration .

Q. What contradictions exist in reported biological activities of structurally analogous amines, and how can they guide SAR studies?

  • Case Study : Ethyl(1-phenylbutan-2-yl)amine () shows cognitive enhancement in rodents but lacks selectivity for dopamine vs. serotonin receptors. In contrast, 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine () exhibits receptor specificity due to fluorine substitution.
  • SAR Insights :

  • Methoxy Position : 2-Methoxy derivatives () show higher antimicrobial activity than 4-methoxy analogs, suggesting steric effects influence target binding .
  • Chain Length : Butan-2-yl chains (vs. propan-2-yl) enhance lipophilicity, correlating with improved CNS bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.